Retained Potency in BCRP-Overexpressing Cells
Unlike SN-38 (the active metabolite of irinotecan), which shows a marked reduction in potency against BCRP-overexpressing cells, CH-0793076 (the active metabolite of TP-300) demonstrates highly potent and essentially retained antiproliferative activity in both BCRP-positive and BCRP-negative isogenic cell lines [1].
| Evidence Dimension | Antiproliferative potency against BCRP-positive vs. BCRP-negative cells |
|---|---|
| Target Compound Data | CH-0793076 IC50 = 0.18 nM (PC-6/BCRP) and 0.35 nM (PC-6/pRC) |
| Comparator Or Baseline | SN-38 IC50 = 46.0 nM (PC-6/BCRP) and 0.35 nM (PC-6/pRC) |
| Quantified Difference | CH-0793076 is ~256-fold more potent than SN-38 in the BCRP-positive PC-6/BCRP cell line (0.18 nM vs 46.0 nM), while both compounds show equal potency (0.35 nM) in the BCRP-negative PC-6/pRC control line. |
| Conditions | PC-6/BCRP (BCRP-transfected) and PC-6/pRC (vector control) human lung cancer cells; 6-day continuous exposure at 37°C; antiproliferative activity measured via cell counting. |
Why This Matters
This data directly addresses a major mechanism of clinical resistance to irinotecan, providing a quantifiable justification for selecting TP-300 in research or development programs focused on overcoming BCRP-mediated drug efflux.
- [1] Endo M, Miwa M, Ura M, et al. A water soluble prodrug of a novel camptothecin analog is efficacious against breast cancer resistance protein-expressing tumor xenografts. Cancer Chemother Pharmacol. 2010;65(2):363-371. View Source
